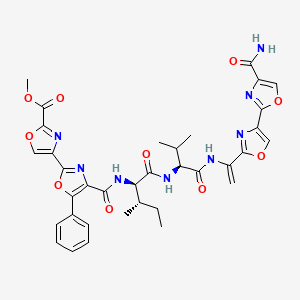

N-hexacosanoylphytosphingosine

Overview

Description

Synthesis Analysis

The synthesis of sphingolipids, including compounds similar to N-hexacosanoylphytosphingosine, often involves complex chemical pathways. An example of synthesis in this category is the asymmetric synthesis of phytosphingosine, a related compound, which was accomplished through kinetic resolution and asymmetric epoxidation, establishing the absolute stereochemistry of the phytosphingosine from starfishes (Sugiyama, Honda, & Komori, 1988). Another relevant synthesis approach is the practical total synthesis of KRN7000, a glycosphingolipid derived from agelasphins, highlighting the complex nature of sphingolipid synthesis (Morita et al., 1996).

Scientific Research Applications

Nerve Regeneration

N-hexacosanoylphytosphingosine (n-hexacosanol) has been studied for its neurotrophic properties and its potential to enhance nerve regeneration. In a study, daily intraperitoneal injections of n-hexacosanol in mice showed a significant increase in the regeneration rate of sensory fibers following sciatic nerve crush. The compound also improved recovery of neuromuscular function and induced faster regeneration rates, as evidenced by higher values of the compound muscle action potential (CMAP) and improved morphometric analysis of regenerating fibers (Azzouz et al., 1996).

Immunological Effects on Macrophages

N-hexacosanol has demonstrated interesting properties on macrophages, a cell type abundant in the brain. When added to mice resident peritoneal macrophages, it induced significant morphological changes and increased their phagocytosis capacity. This suggests that n-hexacosanol may affect membrane properties involved in macrophage functions (Moosbrugger et al., 1992).

Structural Characterization and Quantification in Sphingolipids

The structural characterization and quantification of cerebrosides and glycosphingosines, which include this compound, have been studied using gas-phase ion chemistry combined with tandem mass spectrometry. This approach allows differentiation and quantification of isomeric cerebrosides and glycosphingosines, providing valuable information for understanding their biological roles in health and disease states (Chao & McLuckey, 2021).

Molecular Arrangements in Sphingolipids

Research on the crystal structure of tetracosanoylphytosphingosine, a compound similar to this compound, revealed insights into molecular arrangements in sphingolipids. The study found that the molecules cannot pack laterally when fully extended due to the space requirements of the polar groups, indicating the structural complexity of these compounds (Dahlén & Pascher, 1972).

Quantitative Microanalysis of Glycosphingolipids

A method for the quantitative microanalysis of glycosphingolipids, including this compound, was developed using high-performance liquid chromatography. This technique allows the quantitation of glycosphingolipids in the picomole range, enhancing our understanding of these complex molecules (Ullman & McCluer, 1978).

Applications in Neurodegenerative Disorders

Peripheral administration of n-hexacosanol, related to this compound, has been shown to promote the survival of septal cholinergic neurons after fimbria-fornix transection. This suggests potential applications in reducing cell loss in neurodegenerative disorders like Alzheimer's disease or stroke (Borg et al., 1990).

Mechanism of Action

Target of Action

N-Hexacosanoylphytosphingosine, also known as KRN-7000 , is a type of phytoceramide . Phytoceramides are a class of lipids that are n-acylated 4-hydroxysphinganine .

Mode of Action

As a phytoceramide, it is likely to be involved in the regulation of various cellular processes, including apoptosis, cell growth, differentiation, and intracellular trafficking .

Biochemical Pathways

As a phytoceramide, it may be involved in sphingolipid signaling pathways .

Result of Action

As a phytoceramide, it may have roles in cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .

properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXVCWVXYHWOD-KZRDWULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154278 | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182362-51-2 | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182362-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,6S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1248795.png)